molecular formula C11H14ClN3O B11036154 1-(Chloroacetyl)-4-pyridin-2-ylpiperazine

1-(Chloroacetyl)-4-pyridin-2-ylpiperazine

Cat. No.: B11036154
M. Wt: 239.70 g/mol
InChI Key: UMKZSIOUSYFQDQ-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-4-pyridin-2-ylpiperazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound consists of a piperazine ring substituted with a chloroacetyl group and a pyridin-2-yl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research purposes.

Preparation Methods

The synthesis of 1-(Chloroacetyl)-4-pyridin-2-ylpiperazine typically involves the reaction of 4-pyridin-2-ylpiperazine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

    Reaction with Chloroacetyl Chloride: 4-pyridin-2-ylpiperazine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(Chloroacetyl)-4-pyridin

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

2-chloro-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C11H14ClN3O/c12-9-11(16)15-7-5-14(6-8-15)10-3-1-2-4-13-10/h1-4H,5-9H2

InChI Key

UMKZSIOUSYFQDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCl

Origin of Product

United States

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